molecular formula C11H10FN3O2 B1451533 1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889939-75-7

1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B1451533
CAS No.: 889939-75-7
M. Wt: 235.21 g/mol
InChI Key: MHCOWGCNANJGQO-UHFFFAOYSA-N
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Description

1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Fluoro-phenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to inhibit enzymes and interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The fluoro-phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Bromo-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
  • 1-[1-(3-Chloro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
  • 1-[1-(3-Methyl-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid

Uniqueness

1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid is unique due to the presence of the fluoro-phenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCOWGCNANJGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 2
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 3
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 4
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 5
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 6
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid

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